molecular formula C7H7IN2O2 B6147510 2-hydroxy-5-iodobenzohydrazide CAS No. 31822-04-5

2-hydroxy-5-iodobenzohydrazide

Cat. No.: B6147510
CAS No.: 31822-04-5
M. Wt: 278
InChI Key:
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Description

2-hydroxy-5-iodobenzohydrazide is an organic compound with the molecular formula C₇H₇IN₂O₂ and a molecular weight of 278.05 g/mol It is a derivative of salicylic acid, where the hydroxyl group is substituted with an iodine atom and the carboxyl group is converted to a hydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

2-hydroxy-5-iodobenzohydrazide can be synthesized through a multi-step process starting from salicylic acid. The typical synthetic route involves the iodination of salicylic acid to form 2-hydroxy-5-iodobenzoic acid, which is then converted to its methyl ester. The methyl ester is subsequently reacted with hydrazine hydrate to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-iodobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-hydroxy-5-iodobenzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-hydroxy-5-iodobenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The iodine atom may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-5-iodobenzohydrazide is unique due to the presence of the iodine atom, which enhances its reactivity and potential biological activity. The iodine atom can participate in various chemical reactions, making the compound versatile for different applications .

Properties

CAS No.

31822-04-5

Molecular Formula

C7H7IN2O2

Molecular Weight

278

Purity

95

Origin of Product

United States

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